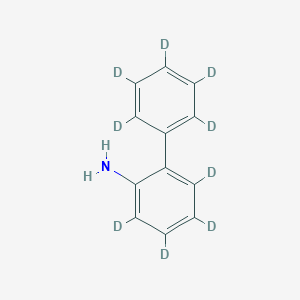
2-Aminobiphenyl-D9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminobiphenyl-D9 is a deuterated form of 2-Aminobiphenyl, an organic compound with the formula C₁₂H₁₁N. It is an amine derivative of biphenyl and is used primarily in scientific research. The deuterated form, this compound, is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various analytical and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Aminobiphenyl-D9 can be synthesized through the hydrogenation of 2-nitrobiphenyl-D9. The reaction typically involves the use of a palladium catalyst under hydrogen gas. The process is carried out under controlled conditions to ensure the selective reduction of the nitro group to an amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminobiphenyl-D9 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Produces nitroso and nitro derivatives.
Reduction: Produces biphenyl derivatives.
Substitution: Produces halogenated biphenyl derivatives.
Applications De Recherche Scientifique
2-Aminobiphenyl-D9 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a substrate in various catalytic reactions and as a reference standard in analytical chemistry.
Biology: Employed in metabolic studies to trace the pathways of aromatic amines in biological systems.
Medicine: Investigated for its potential role in drug development and as a biomarker in toxicological studies.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Aminobiphenyl-D9 involves its interaction with various molecular targets and pathways. It is metabolized in vivo to form hydroxy conjugated derivatives, which are then excreted. The compound can form DNA adducts, leading to potential mutagenic and carcinogenic effects. The metabolic pathways involve enzymes such as cytochrome P450 and UDP-glucuronosyltransferases.
Comparaison Avec Des Composés Similaires
2-Aminobiphenyl-D9 can be compared with other similar compounds such as:
4-Aminobiphenyl: Another amine derivative of biphenyl, known for its carcinogenic properties.
2-Nitrobiphenyl: The precursor to 2-Aminobiphenyl, used in the synthesis of various biphenyl derivatives.
2-Phenylaniline: A related compound with similar chemical properties but different applications.
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical and research applications where isotopic labeling is required.
Propriétés
Numéro CAS |
344298-97-1 |
|---|---|
Formule moléculaire |
C12H11N |
Poids moléculaire |
178.28 g/mol |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)aniline |
InChI |
InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clé InChI |
TWBPWBPGNQWFSJ-LOIXRAQWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2N)[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-](/img/structure/B12340456.png)
![3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12340459.png)




![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)


![ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate](/img/structure/B12340512.png)

